1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol)
Overview
Description
1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) is a fluorinated aliphatic alcohol with the molecular formula C15H3F29O5 and a molecular weight of 814.14 g/mol . This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) typically involves the following steps:
Ether Formation: The formation of the tetraoxapentadecan backbone involves the reaction of appropriate alcohols with fluorinated intermediates under controlled conditions.
Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the development of fluorinated biomolecules and probes for biological studies.
Medicine: The compound is explored for its potential in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of 1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) involves its interaction with molecular targets through fluorine atoms. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved may include alterations in hydrophobicity, stability, and reactivity of the target molecules .
Comparison with Similar Compounds
1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) can be compared with other similar fluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings, PFOA has a shorter chain length and different functional groups compared to 1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol).
Perfluorodecanoic acid (PFDA): Similar in structure but with a different chain length and functional properties.
Perfluorooctanesulfonic acid (PFOS): Another widely used fluorinated compound with distinct applications and properties.
The uniqueness of 1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) lies in its specific molecular structure, which imparts unique thermal stability and reactivity, making it suitable for specialized applications .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H3F29O5/c16-2(1-45,7(22,23)24)46-13(39,40)4(19,9(28,29)30)48-15(43,44)6(21,11(34,35)36)49-14(41,42)5(20,10(31,32)33)47-12(37,38)3(17,18)8(25,26)27/h45H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMIXYNBVNTPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3F29O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591422 | |
Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141977-66-4 | |
Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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